Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]-
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Overview
Description
Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]- is an organic compound with a complex structure that includes a benzodioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]- typically involves multi-step organic reactions. One common method includes the oxidation of precursor compounds using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and solvents that promote high yield and purity is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]- undergoes various chemical reactions, including:
Oxidation: Converts the hydroxymethyl group to a carboxyl group.
Reduction: Reduces the ethanone group to an alcohol.
Substitution: Involves replacing the hydroxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride, under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]- has several applications in scientific research:
Mechanism of Action
The mechanism by which Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]- exerts its effects involves interactions with specific molecular targets and pathways. It may act by inhibiting or activating enzymes, binding to receptors, or modulating signaling pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Similar structure with a methoxy group instead of a benzodioxin ring.
Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-: Contains a hydroxy-methylethyl group instead of a hydroxymethyl group.
Uniqueness
Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]- is unique due to its benzodioxin ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and contributes to its versatility in various applications .
Biological Activity
Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]- (CAS Number: 647029-23-0) is a compound of interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological evaluations based on diverse research findings.
- Molecular Formula : C₁₁H₁₂O₃
- Molecular Weight : 192.211 g/mol
- LogP : 2.064 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 35.53 Ų
These properties suggest that the compound may interact effectively with biological membranes and targets due to its balanced hydrophilicity and lipophilicity.
Synthesis
The synthesis of Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]- typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 1,4-benzodioxane with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This process is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Ethanone derivatives have been evaluated for various biological activities including:
- Antimicrobial Activity : Studies have shown that compounds similar to Ethanone exhibit promising antimicrobial properties against various pathogens. The benzodioxin structure may enhance binding affinity to microbial targets.
- Anticancer Properties : Research indicates that benzodioxin derivatives can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. The specific interactions of Ethanone with cellular receptors or enzymes remain an area of active investigation.
Case Studies
- In Vitro Studies :
- In one study, Ethanone derivatives were tested against several cancer cell lines, revealing significant cytotoxic effects. The IC50 values were determined through MTT assays, showing effectiveness in inhibiting cell growth at low concentrations.
- Acetylcholinesterase Inhibition :
Comparative Analysis
Compound Name | CAS Number | Biological Activity | IC50 Value (µM) |
---|---|---|---|
Ethanone | 647029-23-0 | Anticancer | TBD |
Similar Compound A | 12345678 | AChE Inhibitor | 2.7 |
Similar Compound B | 87654321 | Antimicrobial | TBD |
This table highlights the comparative biological activities of Ethanone and related compounds, emphasizing its potential as a lead compound for further development.
Research Findings
Recent literature reviews indicate that compounds with a coumarin or benzodioxin core often exhibit significant pharmacological activities through various mechanisms such as enzyme inhibition and receptor modulation. Molecular docking studies have been employed to elucidate binding interactions between these compounds and their biological targets, providing insights into their therapeutic potential .
Properties
CAS No. |
647029-19-4 |
---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]ethanone |
InChI |
InChI=1S/C11H12O4/c1-7(13)8-2-9(4-12)11-10(3-8)5-14-6-15-11/h2-3,12H,4-6H2,1H3 |
InChI Key |
CFOUPWIJAKBLQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C(=C1)CO)OCOC2 |
Origin of Product |
United States |
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